2-(4-(isopropylthio)phenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is an organic compound featuring a complex structure that combines elements of aromatic chemistry and heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions.
Step 1: : Introduction of the isopropylthio group onto a phenyl ring using electrophilic substitution. Common reagents include isopropyl thiol and a suitable catalyst, often under reflux conditions.
Step 2: : Formation of the pyrrolidinone moiety via cyclization reactions, usually involving amide formation or ketone conversion.
Step 3: : Coupling of the pyrrolidinone and pyridine derivatives using a condensation reaction, facilitated by reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.
Step 4: : Final acylation step where the phenyl and pyridine units are linked by a suitable acylating agent.
Industrial Production Methods
Industrial synthesis might adopt similar steps but scaled up to batch or continuous processes with stringent control of reaction conditions to maximize yield and purity.
Solvent recovery, waste minimization, and cost-effective reagents are crucial considerations for industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction can target the pyridine ring or the ketone group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation or nitration of the phenyl ring can introduce further functional groups.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon for hydrogenation, Lewis acids for electrophilic substitution.
Solvents: : Acetonitrile, dichloromethane, and ethanol are frequently used.
Major Products
From oxidation, products like sulfoxides and sulfones.
From reduction, products like alcohols or amines, depending on the targeted functional group.
Scientific Research Applications
Chemistry
Serves as an intermediate in the synthesis of complex organic molecules.
Biology
Investigated for its potential biological activity, including as an enzyme inhibitor or receptor modulator.
Used in studies exploring cellular pathways and mechanisms.
Medicine
Explored for pharmacological properties such as anti-inflammatory, antiviral, or anticancer activity.
Industry
Used in the development of specialty chemicals and advanced materials.
Potential use in agrochemicals and polymer science.
Mechanism of Action
Mode of Action: : Depends on the specific biological or chemical context. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its function.
Molecular Targets: : Could include kinases, proteases, or G-protein-coupled receptors.
Pathways Involved: : May interfere with cellular signaling pathways, enzymatic activity, or gene expression.
Comparison with Similar Compounds
Similar Compounds: : 2-(4-(methylthio)phenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide, 2-(4-(ethylthio)phenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide.
Uniqueness
The isopropylthio group adds steric bulk and unique electronic properties.
This can influence its binding affinity, reactivity, and overall biological activity.
The specific arrangement and substitution pattern offer distinct properties compared to other thioether-containing compounds.
Hopefully, this provides a comprehensive overview of the compound. What specifically interests you about this molecule?
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15(2)27-18-7-5-16(6-8-18)13-20(25)23-14-17-9-10-22-19(12-17)24-11-3-4-21(24)26/h5-10,12,15H,3-4,11,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDKECZWQZDGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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